molecular formula C20H26N2O3 B5877501 N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea

Cat. No. B5877501
M. Wt: 342.4 g/mol
InChI Key: FGXCVWFMYUKVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea, also known as A-867744, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective, small molecule inhibitor of the TRPC5 ion channel, which is involved in various physiological processes such as calcium signaling, cell proliferation, and cell migration.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have a selective inhibitory effect on the TRPC5 ion channel, which is involved in the regulation of calcium signaling in cells. This makes it a potential candidate for the treatment of diseases such as hypertension, chronic kidney disease, and neuropathic pain. The compound has also been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea involves the selective inhibition of the TRPC5 ion channel. This channel is involved in the regulation of calcium signaling in cells and is known to play a role in various physiological processes such as cell proliferation, migration, and apoptosis. The inhibition of this channel by this compound leads to a decrease in intracellular calcium levels, which can have various downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its selective inhibition of the TRPC5 ion channel. The compound has been shown to decrease intracellular calcium levels in cells, which can have various downstream effects on cellular processes such as cell proliferation, migration, and apoptosis. The compound has also been shown to have potential anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea in lab experiments is its selective inhibition of the TRPC5 ion channel. This makes it a useful tool for studying the role of this channel in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing in experiments. Additionally, the compound has been shown to have some off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are various future directions for the study of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea. One potential direction is the development of more potent and selective TRPC5 inhibitors based on the structure of this compound. Additionally, the compound has shown potential anti-cancer properties, and further research could explore its potential as a cancer therapy. Finally, the compound's potential use in the treatment of various diseases such as hypertension and chronic kidney disease could also be explored in future research.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound's selective inhibition of the TRPC5 ion channel makes it a useful tool for studying the role of this channel in various physiological processes. The compound has also shown potential anti-cancer properties and could be explored as a cancer therapy. Additionally, the compound's potential use in the treatment of various diseases such as hypertension and chronic kidney disease could also be explored in future research.

Synthesis Methods

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea involves a multi-step process that starts with the reaction of 3,4-diethoxybenzaldehyde with 2-methylphenylamine to form an intermediate product. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The synthesis of this compound has been reported in various research papers and is considered to be a well-established method.

properties

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-4-24-18-11-10-16(14-19(18)25-5-2)12-13-21-20(23)22-17-9-7-6-8-15(17)3/h6-11,14H,4-5,12-13H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXCVWFMYUKVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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